The presence of the amine and trifluoromethyl groups makes 3-Amino-2-fluorobenzotrifluoride an attractive scaffold for drug discovery. The amine group can be further functionalized to create analogs that target specific biological processes []. Trifluoromethyl groups are commonly found in medicinal chemistry due to their ability to improve drug potency and metabolic stability [].
Fluorinated aromatic compounds are of interest in material science due to their unique properties, such as improved thermal stability and electrical conductivity []. 3-Amino-2-fluorobenzotrifluoride could potentially be used as a building block for the synthesis of novel functional materials.
The combination of amine and trifluoromethyl functionalities in 3-Amino-2-fluorobenzotrifluoride presents interesting opportunities for organic chemists to study their reactivity and explore new synthetic transformations. This research could contribute to the development of more efficient and selective methods for organic synthesis.
3-Amino-2-fluorobenzotrifluoride is a fluorinated aromatic compound characterized by the presence of an amino group and three fluorine atoms attached to a benzene ring. Its chemical formula is , and it has a molecular weight of 179.12 g/mol. The compound typically appears as a solid with a slightly yellow hue and can emit a fish-like odor. It is classified as an irritant and poses various health risks upon exposure, including respiratory irritation and potential systemic toxicity from chronic exposure to fluoride compounds .
Several synthesis methods have been reported for 3-Amino-2-fluorobenzotrifluoride:
3-Amino-2-fluorobenzotrifluoride finds applications in various fields:
3-Amino-2-fluorobenzotrifluoride shares structural similarities with several other fluorinated compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
5-Amino-2-fluorobenzotrifluoride | C7H5F4N | Contains an amino group; used in pharmaceuticals |
2-Fluoro-3-trifluoromethylbenzene | C8H5F4 | Trifluoromethyl group enhances lipophilicity |
4-Fluoroaniline | C6H6F | Simple structure; primarily used as a dye intermediate |
3-Fluoroaniline | C6H6F | Similar reactivity but lacks trifluoromethyl substituent |
The presence of both an amino group and multiple fluorine atoms in 3-Amino-2-fluorobenzotrifluoride distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity compared to simpler fluorinated derivatives .
Irritant